![molecular formula C10H9ClF3NO2 B3038469 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate CAS No. 866018-08-8](/img/structure/B3038469.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, and their major use is in the protection of crops from pests .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the synthesis of several crop-protection products . They participate in various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyridines typically have a strong, unpleasant odor and are miscible with water . Trifluoromethyl groups can influence the chemical behavior of the compound, often increasing its stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Transformations
MCR Synthesis of Trifluoromethylated Compounds : The compound has been utilized in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, contributing to the development of fluorinated heterocyclic compounds which are important in medicinal chemistry (Wang et al., 2012).
Formation of Novel Derivatives : Research shows its application in the synthesis of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl(alkyl)-1,4-dihydropyridyl)]acetates, highlighting its versatility in creating various derivatives with potential pharmaceutical applications (Agudoawu & Knaus, 2000).
Regioselective Synthesis of Nicotinic Acid Derivatives : It plays a role in the regioselective synthesis of novel RF-containing nicotinic acid derivatives, demonstrating its importance in the development of new molecules with potential biological activities (Sosnovskikh, Irgashev, & Kodess, 2008).
Coordination Polymers and Complex Structures
- Coordination Polymers : The compound is used in the formation of coordination polymers, showcasing its utility in the field of material science and nanotechnology (Hu et al., 2016).
Solubility and Physical Properties
- Study of Solubility : Research has been conducted on its solubility in various organic solvents, which is essential for understanding its physical and chemical properties in different environments (Wang et al., 2018).
Novel Reaction Mechanisms
Tandem Multi-Component Reactions : The compound is involved in multi-component reactions leading to the synthesis of highly functionalized pyrrolidines, which are valuable in developing new synthetic methodologies (Devi & Perumal, 2006).
Catalyzed One-Pot Multi-Component Reactions : It is also significant in iodine-catalyzed one-pot multi-component reactions, further emphasizing its role in facilitating complex chemical syntheses (Dai et al., 2012).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which enhances the potency of the drug .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the transmetalation of organoboron reagents with palladium (ii) complexes, is a common process in the synthesis of such compounds .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate are largely due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Cellular Effects
It is known that trifluoromethylpyridines, a group to which this compound belongs, play a role in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(17-6(2)16)9-8(11)3-7(4-15-9)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVLYFCACUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


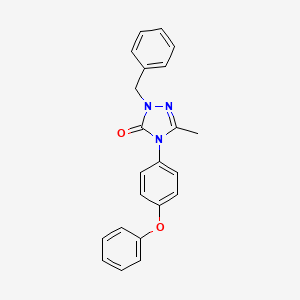
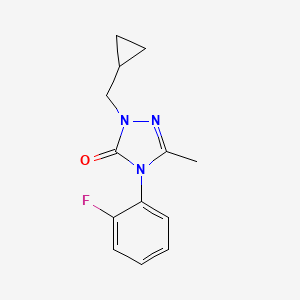
![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)
![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)
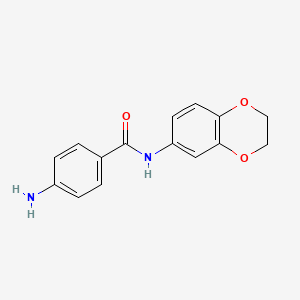
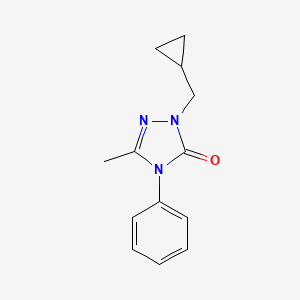
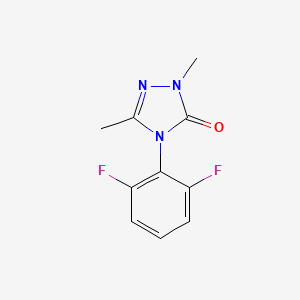
![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)
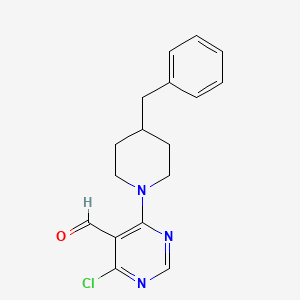
![2-[(6-Chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3038405.png)
![3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid](/img/structure/B3038406.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
